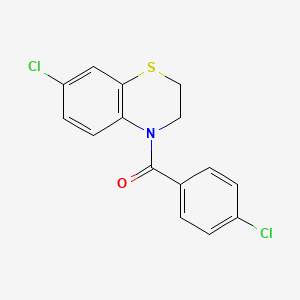

(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone

Description

The compound (7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone is a benzothiazine derivative featuring a 1,4-benzothiazine core substituted with a chlorine atom at position 7 and a 4-chlorophenyl methanone group at position 2. This structure combines a heterocyclic scaffold with electron-withdrawing substituents (chlorine atoms), which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

(7-chloro-2,3-dihydro-1,4-benzothiazin-4-yl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NOS/c16-11-3-1-10(2-4-11)15(19)18-7-8-20-14-9-12(17)5-6-13(14)18/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUPDZQSUVYECJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001150070 | |

| Record name | (7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001150070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338778-04-4 | |

| Record name | (7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338778-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001150070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone typically involves the reaction of 2-aminothiophenol with 4-chlorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the benzothiazine ring system.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chlorine atoms in the structure can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicine, (7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone is investigated for its potential pharmacological properties. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of chlorine atoms enhances its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

1,4-Benzothiazine Derivatives

- 7-Chloro-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzothiazine (CAS 338777-99-4): Structural Differences: Replaces the methanone group with a sulfonyl moiety attached to a 4-methylphenyl group. Such modifications are critical for pharmacokinetic properties . Biological Relevance: Sulfonyl groups are common in enzyme inhibitors, suggesting this analog might target proteases or kinases.

Thieno-Pyrimido-Pyridazinones

- 7-(3,4-Dichlorophenyl)-2,3-dimethyl-4H-thieno-pyrimido-pyridazin-4-one: Structural Differences: Features a fused thieno-pyrimido-pyridazinone core with dichlorophenyl substituents.

Substituent-Based Comparisons

4-Chlorophenyl Methanone Group

- (4-Chlorophenyl)(5-(3,4,5-Trimethoxyphenyl)-1,2,4-Triazol-1-yl)Methanone: Structural Similarity: Shares the 4-chlorophenyl methanone moiety. Functional Impact: The methanone group can act as a hydrogen-bond acceptor, influencing receptor binding.

Chlorophenyl-Containing Analogs

- ML 3000 ([2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-dihydropyrrolizine-5-yl]acetic acid) :

- Structural Differences : A dihydropyrrolizine core with a 4-chlorophenyl substituent and acetic acid side chain.

- Biological Relevance : Demonstrates potent anti-inflammatory and analgesic activity with reduced gastrointestinal toxicity compared to indomethacin, highlighting how chloroaryl groups can enhance therapeutic indices .

Pharmacological Target Comparisons

Kinase Inhibitors

- AZD0530 (N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]quinazolin-4-amine) :

- Structural Differences : Quinazoline core with a chlorobenzodioxol group.

- Functional Impact : The chloro-substituted aromatic system contributes to high c-Src/Abl kinase selectivity and oral bioavailability, suggesting that chlorophenyl groups in the target compound may similarly optimize kinase binding .

Dopamine Receptor Antagonists

- S 18126 ([2-[4-(Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl]indan-2-yl]) :

- Structural Differences : Indane core with a piperazine-linked dihydrodioxin group.

- Functional Impact : High selectivity for dopamine D4 receptors (Ki = 2.4 nM) over D2/D3 receptors, illustrating how chloroaryl substituents can fine-tune receptor affinity .

Biological Activity

The compound (7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone is a synthetic organic molecule belonging to the class of benzothiazine derivatives. Its molecular formula is with a molecular weight of approximately 324.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that derivatives with similar structures possess Minimum Inhibitory Concentration (MIC) values ranging from 46.9 μg/mL to 93.7 μg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been explored extensively. In vitro studies have reported that certain analogs demonstrate cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have shown IC50 values below 500 nM against resistant cancer cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through interactions with specific proteins such as Bcl-2 .

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazine derivatives are also noteworthy. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. The presence of electron-withdrawing groups such as chlorine on the phenyl ring enhances the antimicrobial and anticancer activities . Additionally, modifications at specific positions on the benzothiazine core can lead to improved potency and selectivity against target cells.

Data Table: Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC: 46.9 - 93.7 μg/mL | |

| Anticancer | IC50 < 500 nM against cancer cells | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzothiazine derivatives, including (7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone, revealed significant cytotoxicity against A431 and Jurkat cell lines. The compound showed an IC50 value comparable to standard chemotherapy agents like doxorubicin, indicating its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Activity

In another investigation focusing on the antimicrobial efficacy of thiazine derivatives, compounds structurally related to (7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone demonstrated promising activity against multi-drug resistant strains of bacteria. The study highlighted the importance of specific substituents on the phenyl ring in enhancing antibacterial activity.

Q & A

Q. What are the optimal synthetic routes for (7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution, depending on precursor availability. For example, analogous methanone derivatives are prepared by reacting substituted benzothiazines with chlorobenzoyl chlorides in anhydrous solvents (e.g., dichloromethane) under reflux. Catalysts like AlCl₃ or FeCl₃ are critical for acylation efficiency. Reaction monitoring via TLC (e.g., ethyl acetate/hexane 7:3) and purification via column chromatography (silica gel) are recommended. Yields of ~69% are achievable under optimized conditions, as demonstrated for structurally similar compounds .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding substituent positioning?

- Methodological Answer : H-NMR and C-NMR are essential for confirming substituent positions. For example, in related benzothiazine-methanone derivatives, aromatic protons adjacent to electron-withdrawing groups (e.g., Cl) show downfield shifts (δ 7.7–8.0 ppm). Methoxy or methyl groups in analogous structures produce distinct singlets (e.g., δ 3.6–3.8 ppm for OCH₃). DEPT-135 and HSQC experiments help assign quaternary carbons and correlate protons to their respective carbons .

Q. What crystallographic tools are recommended for resolving the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELXL (for refinement) and WinGX (for data processing) is widely used. For example, SHELXL refines anisotropic displacement parameters and handles twinning in high-symmetry space groups. WinGX integrates ORTEP for visualizing thermal ellipsoids and generates CIF files for publication. These tools are validated in studies of chlorinated benzophenones and benzothiazines .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be reconciled during structural validation?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution vs. static crystal structures). For example, NMR may suggest conformational flexibility, while SCXRD provides a "snapshot" of the most stable conformation. Computational methods (DFT or molecular dynamics) can model solution-state behavior and compare calculated NMR shifts with experimental data. This approach resolves contradictions in chlorophenyl-methanone derivatives .

Q. What strategies mitigate degradation of organic intermediates during prolonged synthesis or analysis?

- Methodological Answer : Degradation (e.g., hydrolysis or oxidation) is minimized by:

- Using anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis.

- Storing intermediates at low temperatures (−20°C) with desiccants.

- Shortening spectral acquisition times (e.g., rapid-scan NMR) for unstable compounds.

Studies on similar benzothiazines highlight the importance of stabilizing intermediates under controlled conditions .

Q. How can impurity profiles be rigorously characterized to meet pharmaceutical reference standards?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection (e.g., 254 nm) and LC-MS are used to identify impurities. For example, chlorinated byproducts in methanone synthesis (e.g., fenofibric acid analogs) are quantified against EP/USP reference standards. Gradient elution (acetonitrile/water + 0.1% TFA) achieves baseline separation of impurities with retention time shifts <0.5% .

Q. What computational methods validate the electronic properties of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potentials, and Mulliken charges to predict reactivity. For chlorinated methanones, electron-deficient aromatic rings show higher electrophilicity indices, correlating with biological activity (e.g., enzyme inhibition). Software like Gaussian or ORCA, paired with PubChem’s cheminformatics data, supports SAR modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.